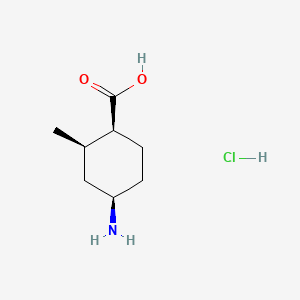
N-Alpha-Fmoc-L-glutamic acid gamma-succinimideester alpha-tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester is a derivative of glutamic acid, commonly used in peptide synthesis. This compound is particularly valuable due to its ability to protect the amine groups during the synthesis process, ensuring that the desired peptide bonds are formed without unwanted side reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester typically involves the following steps:
Protection of the Glutamic Acid: The alpha-amino group of L-glutamic acid is protected using the Fmoc (9-fluorenylmethyloxycarbonyl) group. This is achieved by reacting L-glutamic acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Formation of the Gamma-Succinimide Ester: The gamma-carboxyl group of the protected glutamic acid is then converted to a succinimide ester by reacting with N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC).
Protection of the Alpha-Carboxyl Group: Finally, the alpha-carboxyl group is protected by converting it to a tert-butyl ester using tert-butyl alcohol and a strong acid like hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester follows similar steps but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Analyse Des Réactions Chimiques
Types of Reactions
N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF), while the tert-butyl ester can be cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: The succinimide ester reacts readily with amines to form amide bonds, making it useful in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for tert-butyl ester removal.
Coupling: NHS and DCC for ester formation; amines for amide bond formation.
Major Products Formed
The major products formed from these reactions include deprotected glutamic acid derivatives and peptides with specific sequences .
Applications De Recherche Scientifique
N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the synthesis of peptides and proteins for studying biological processes.
Medicine: For developing peptide-based drugs and therapeutic agents.
Industry: In the production of custom peptides for various applications.
Mécanisme D'action
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the alpha-amino group, preventing unwanted reactions during the synthesis process. The gamma-succinimide ester facilitates the formation of amide bonds with amines, while the tert-butyl ester protects the alpha-carboxyl group until the desired peptide sequence is formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Fmoc-L-glutamic acid gamma-tert-butyl ester
- N-Fmoc-L-glutamic acid gamma-methyl ester
- N-Fmoc-L-glutamic acid gamma-benzyl ester
Uniqueness
N-alpha-Fmoc-L-glutamic acid gamma-succinimide ester alpha-tert-butyl ester is unique due to its combination of protective groups, which provide selective deprotection and coupling capabilities. This makes it particularly useful in the synthesis of complex peptides and proteins .
Propriétés
Formule moléculaire |
C28H30N2O8 |
|---|---|
Poids moléculaire |
522.5 g/mol |
Nom IUPAC |
1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate |
InChI |
InChI=1S/C28H30N2O8/c1-28(2,3)37-26(34)22(12-15-25(33)38-30-23(31)13-14-24(30)32)29-27(35)36-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22H,12-16H2,1-3H3,(H,29,35)/t22-/m1/s1 |
Clé InChI |
TWIOCLGOABQUJM-JOCHJYFZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](CCC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CC(C)(C)OC(=O)C(CCC(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)





![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)


![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)

![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)


